molecular formula C16H34N2O B1296134 Hexadecanehydrazide CAS No. 2619-88-7

Hexadecanehydrazide

Cat. No.: B1296134
CAS No.: 2619-88-7
M. Wt: 270.45 g/mol
InChI Key: SSVSELJXJJCANX-UHFFFAOYSA-N
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Description

Hexadecanehydrazide, also known as hexadecanohydrazide, is a chemical compound with the molecular formula C₁₆H₃₄N₂O. It is derived from palmitic acid, a common saturated fatty acid found in animals and plants. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

Palmitohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acyl-protein thioesterases, which are involved in the reversible palmitoylation of proteins . This interaction is crucial for the regulation of protein function and localization within the cell. Additionally, Palmitohydrazide can inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds .

Cellular Effects

Palmitohydrazide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the palmitoylation of proteins, which is a post-translational modification that regulates protein trafficking and function . This modification can impact cell signaling pathways by altering the localization and activity of signaling proteins. Furthermore, Palmitohydrazide can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of Palmitohydrazide involves its interaction with specific biomolecules, leading to changes in their activity and function. Palmitohydrazide can bind to the active sites of enzymes, inhibiting or activating their activity. For example, it can inhibit acyl-protein thioesterases, leading to increased palmitoylation of proteins . This modification can alter the subcellular localization and function of the target proteins, affecting various cellular processes. Additionally, Palmitohydrazide can influence gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Palmitohydrazide can change over time due to its stability and degradation. Studies have shown that Palmitohydrazide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function . Long-term exposure to Palmitohydrazide in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, including protein palmitoylation and gene expression .

Dosage Effects in Animal Models

The effects of Palmitohydrazide vary with different dosages in animal models. At low doses, Palmitohydrazide can modulate protein palmitoylation and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm to the organism .

Metabolic Pathways

Palmitohydrazide is involved in various metabolic pathways, including those related to lipid metabolism and protein modification. It interacts with enzymes such as acyl-protein thioesterases, which are involved in the reversible palmitoylation of proteins . This interaction can affect metabolic flux and the levels of metabolites within the cell. Additionally, Palmitohydrazide can influence the metabolism of other compounds by inhibiting cytochrome P450 enzymes .

Transport and Distribution

Within cells and tissues, Palmitohydrazide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, Palmitohydrazide can accumulate in specific compartments, such as the Golgi apparatus and plasma membrane, where it exerts its effects on protein palmitoylation and other cellular processes .

Subcellular Localization

The subcellular localization of Palmitohydrazide is determined by its interactions with specific targeting signals and post-translational modifications. It has been shown to localize to the Golgi apparatus and plasma membrane, where it can modify the palmitoylation status of target proteins . This localization is crucial for its activity and function, as it allows Palmitohydrazide to regulate protein trafficking and signaling pathways within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecanehydrazide can be synthesized through the reaction of methyl palmitate with hydrazine hydrate. The reaction typically occurs in methanol at elevated temperatures. For instance, methyl palmitate can be reacted with hydrazine hydrate at 130°C for 4 hours to yield palmitohydrazide with a 92% yield . Another method involves reacting methyl palmitate with hydrazine hydrate in ethanol at 80°C for 8 hours, resulting in an 81% yield .

Industrial Production Methods

Industrial production of palmitohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Hexadecanehydrazide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: this compound can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include thiosemicarbazides, triazoles, and thiadiazoles. These derivatives have significant biological and chemical properties, making them useful in various applications .

Comparison with Similar Compounds

Similar Compounds

    Stearohydrazide: Derived from stearic acid, it has similar properties and applications.

    Myristohydrazide: Derived from myristic acid, it is used in similar chemical and biological applications.

    Laurylhydrazide: Derived from lauric acid, it has comparable uses in organic synthesis and research.

Uniqueness

Hexadecanehydrazide is unique due to its specific chain length and the resulting physical and chemical properties. Its derivatives exhibit significant biological activity, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

hexadecanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(19)18-17/h2-15,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVSELJXJJCANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280004
Record name hexadecanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2619-88-7
Record name 2619-88-7
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name hexadecanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXDECANOIC ACID HYDRAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-cinnamalidene palmitohydrazide interact with mild steel to inhibit corrosion in hydrochloric acid?

A1: N-cinnamalidene palmitohydrazide functions as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process []. The molecule adsorbs onto the mild steel surface, forming a protective layer that hinders the interaction between the corrosive hydrochloric acid and the metal. This adsorption process is driven by the interaction between the lone pairs of electrons on the nitrogen and oxygen atoms in the N-cinnamalidene palmitohydrazide molecule and the vacant d-orbitals of iron atoms on the steel surface [].

Q2: What is the significance of studying the thermodynamic properties of N-cinnamalidene palmitohydrazide's adsorption on mild steel?

A2: Analyzing the thermodynamic parameters, such as adsorption equilibrium constant (Kads) and standard free energy of adsorption (ΔGads), provides insights into the nature and strength of the interaction between the inhibitor and the metal surface []. In the case of N-cinnamalidene palmitohydrazide, the negative values of ΔGads suggest a spontaneous and stable adsorption process. Moreover, the magnitude of ΔGads can indicate whether the adsorption is primarily physisorption (weak van der Waals forces) or chemisorption (stronger chemical bonding) []. This information is crucial for understanding the long-term effectiveness and stability of the inhibitor in preventing corrosion.

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